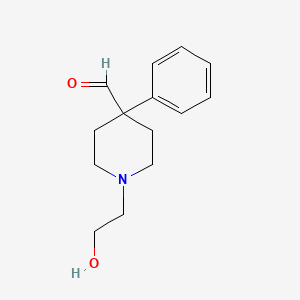
4-Piperidinecarboxaldehyde, 1-(2-hydroxyethyl)-4-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Piperidinecarboxaldehyde, 1-(2-hydroxyethyl)-4-phenyl- is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a piperidine ring substituted with a phenyl group at the 4-position and a hydroxyethyl group at the 1-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinecarboxaldehyde, 1-(2-hydroxyethyl)-4-phenyl- can be achieved through several synthetic routes. One common method involves the reaction of 4-phenylpiperidine with ethylene oxide under basic conditions to introduce the hydroxyethyl group at the 1-position. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide at elevated temperatures.
Another synthetic route involves the reduction of 4-phenylpiperidine-1-carboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) to obtain the corresponding alcohol, which is then oxidized to the aldehyde using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of 4-Piperidinecarboxaldehyde, 1-(2-hydroxyethyl)-4-phenyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
4-Piperidinecarboxaldehyde, 1-(2-hydroxyethyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl halides, sulfonyl chlorides
Major Products Formed
Oxidation: 4-Piperidinecarboxylic acid, 1-(2-hydroxyethyl)-4-phenyl-
Reduction: 4-Piperidinecarbinol, 1-(2-hydroxyethyl)-4-phenyl-
Substitution: Various substituted derivatives depending on the electrophile used
科学研究应用
4-Piperidinecarboxaldehyde, 1-(2-hydroxyethyl)-4-phenyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Piperidinecarboxaldehyde, 1-(2-hydroxyethyl)-4-phenyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The hydroxyethyl and phenyl groups contribute to its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
1-Benzyl-4-piperidinecarboxaldehyde: Similar structure with a benzyl group instead of a hydroxyethyl group.
4-Formylpiperidine-1-carboxylate: Contains a formyl group at the 4-position and a carboxylate group at the 1-position.
N-Benzylpiperidine-4-carboxaldehyde: Similar structure with a benzyl group at the nitrogen atom.
Uniqueness
4-Piperidinecarboxaldehyde, 1-(2-hydroxyethyl)-4-phenyl- is unique due to the presence of both a hydroxyethyl group and a phenyl group, which confer distinct chemical and biological properties
属性
CAS 编号 |
92644-79-6 |
|---|---|
分子式 |
C14H19NO2 |
分子量 |
233.31 g/mol |
IUPAC 名称 |
1-(2-hydroxyethyl)-4-phenylpiperidine-4-carbaldehyde |
InChI |
InChI=1S/C14H19NO2/c16-11-10-15-8-6-14(12-17,7-9-15)13-4-2-1-3-5-13/h1-5,12,16H,6-11H2 |
InChI 键 |
ZEBWWPGDMZRNRC-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1(C=O)C2=CC=CC=C2)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















